molecular formula C22H18ClN5O B2508416 N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251698-22-2

N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2508416
CAS No.: 1251698-22-2
M. Wt: 403.87
InChI Key: MPQFYKNCAATHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a pyridin-3-yl group at position 5, an m-tolyl (3-methylphenyl) substituent at position 1, and a 3-chlorobenzylamide moiety at position 2.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-15-5-2-9-19(11-15)28-21(17-7-4-10-24-14-17)20(26-27-28)22(29)25-13-16-6-3-8-18(23)12-16/h2-12,14H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQFYKNCAATHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole core through a Huisgen cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the chlorobenzyl, pyridinyl, and tolyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, a pyridine moiety, and various aromatic substituents. Its synthesis typically involves multi-step organic reactions that allow for modifications to enhance its properties. The general synthetic route includes:

  • Formation of Triazole Ring : Utilizing 1,3-dipolar cycloaddition reactions.
  • Substitution Reactions : Introducing chlorobenzyl and toluidine groups to the triazole core.
  • Carboxamide Formation : Finalizing the structure through carboxamide functionalization.

Biological Activities

Research indicates that N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting enzymes involved in cell proliferation, suggesting its use as an anticancer agent. Studies have indicated its efficacy against various cancer cell lines by modulating enzyme activity related to tumor growth .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .

Anticancer Activity Evaluation

A study conducted on various 1,2,3-triazole derivatives, including this compound, evaluated their anticancer activity against several human cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at micromolar concentrations .

Enzyme Inhibition Studies

Further investigations into the mechanism of action revealed that the compound binds to specific enzymes involved in cancer metabolism. This binding was confirmed through kinetic assays that demonstrated competitive inhibition patterns .

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Conformational Properties

Crystallography and Dihedral Angles

X-ray data for ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate () reveals a dihedral angle of 74.02° between the triazole and pyridin-3-yl rings due to steric hindrance from the formyl group . By comparison:

  • Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: 50.3°

Spectroscopic Data

1H-NMR spectra of related compounds (e.g., derivatives 3a–3e in ) show characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.6 ppm) . The target compound’s 3-chlorobenzyl group would likely exhibit distinct splitting patterns in the aromatic region.

Antitumor Activity

Triazole carboxamides with halogenated aryl groups demonstrate notable antitumor activity. For example:

  • 1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide inhibits c-Met kinase (GP = 68.09% in NCI-H522 lung cancer cells) .
  • Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate shows moderate activity (GP = 70.94%) . The target compound’s 3-chlorobenzyl group may enhance target binding compared to non-halogenated analogs but could reduce solubility relative to fluorinated derivatives (e.g., ) .

Enzyme Inhibition

Compounds like N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(m-tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide () highlight the role of trifluoromethyl groups in improving metabolic stability . The target compound lacks this group but compensates with a lipophilic 3-chlorobenzyl moiety.

Biological Activity

N-(3-chlorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (referred to as NCT) is a complex organic compound notable for its potential therapeutic applications. Its unique structure, which includes a triazole ring and various aromatic substituents, suggests diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of NCT, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

NCT is characterized by the following structural features:

  • Triazole ring : Known for its role in various biological activities.
  • Pyridine moiety : Often associated with pharmacological properties.
  • Aromatic substituents : Contribute to the compound's interaction with biological targets.

The molecular formula of NCT is C19H18ClN5OC_{19}H_{18}ClN_5O, and it has a molecular weight of 363.83 g/mol. Its structural complexity allows for interactions with multiple biological pathways.

NCT exhibits significant biological activities through its interaction with various enzymes and receptors. Research indicates that it may:

  • Inhibit cell proliferation : By targeting specific enzymes involved in cancer cell growth.
  • Modulate receptor activity : Influencing pathways critical for disease progression.

Potential Mechanisms

  • Enzyme Inhibition : NCT may inhibit enzymes such as cyclooxygenases or kinases, which are crucial in cancer and inflammatory diseases.
  • Receptor Binding : The compound may bind to specific receptors, altering their activity and downstream signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with NCT:

Activity Description
AnticancerDemonstrated inhibition of cancer cell lines in vitro, suggesting potential as an anticancer agent .
AntimicrobialExhibits activity against various bacterial strains, indicating potential as an antimicrobial agent .
Anti-inflammatoryMay reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of NCT and similar compounds:

  • Anticancer Activity :
    • A study evaluated the anticancer properties of various 1,2,3-triazole derivatives, including NCT. The results indicated that compounds with similar structures exhibited significant cytotoxic effects against human cancer cell lines .
  • Antimicrobial Properties :
    • Research demonstrated that NCT showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis .
  • Anti-inflammatory Effects :
    • In vitro studies revealed that NCT could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

NCT shares structural similarities with other triazole derivatives. A comparative analysis highlights its unique aspects:

Compound Name Structural Features Unique Aspects
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineThiazole ring instead of triazoleDifferent heterocyclic ring
5-methyl-N-phenyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamideSimilar triazole structureDifferent substitution pattern on pyridine

The distinct combination of a triazole ring and a pyridine moiety in NCT contributes to its unique biological profile compared to these similar compounds.

Q & A

Q. Key Considerations :

  • Control reaction temperature (e.g., 0–25°C for coupling steps) to minimize side products.
  • Use anhydrous solvents and inert atmospheres for moisture-sensitive steps .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Employ a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Assign peaks for the triazole proton (δ 8.1–8.3 ppm), pyridinyl protons (δ 7.4–8.6 ppm), and m-tolyl methyl group (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H]+ ~463.1 Da) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL-2018 for structure refinement. Typical R-factor thresholds: <0.05 for high-resolution data .

Advanced: What experimental strategies can elucidate the compound’s mechanism of action in cancer cell lines?

Answer:
Design a multi-modal workflow:

In Vitro Screening : Test antiproliferative activity against NCI-60 cell lines, reporting IC50 values (expected range: 0.4–2.7 µM based on triazole analogs) .

Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .

Pathway Analysis : Perform Western blotting for caspase-3/9 cleavage and NF-κB inhibition .

Molecular Docking : Model interactions with targets like c-Met kinase (PDB ID: 3LQ8) using AutoDock Vina. Focus on hydrogen bonding with the triazole and pyridinyl moieties .

Q. Data Interpretation :

  • Correlate IC50 values with caspase activation levels to confirm apoptosis-driven cytotoxicity.
  • Validate docking results via site-directed mutagenesis of predicted binding residues .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
Modify substituents systematically and assess effects:

Modification Biological Impact Key Reference
3-Chlorobenzyl → 4-Fluorobenzyl Increased blood-brain barrier penetration
Pyridin-3-yl → Pyridin-4-yl Reduced c-Met inhibition (ΔIC50: +1.2 µM)
m-Tolyl → p-Chlorophenyl Enhanced antiproliferative activity (IC50 ↓30%)

Q. Methodology :

  • Synthesize analogs via parallel synthesis.
  • Screen against HT-29 (colon) and MCF-7 (breast) cancer lines.
  • Use QSAR models to predict logP and polar surface area for pharmacokinetic optimization .

Advanced: What crystallographic techniques resolve binding interactions in target protein complexes?

Answer:

Protein Crystallization : Co-crystallize the compound with purified kinase domains (e.g., c-Met) using sitting-drop vapor diffusion. Optimize conditions with 20% PEG 3350 and 0.1 M HEPES pH 7.5 .

Data Collection : Collect high-resolution (≤1.8 Å) X-ray diffraction data at a synchrotron facility.

Refinement : Use SHELXL-2018 for anisotropic B-factor refinement. Analyze electron density maps (2Fo-Fc) to confirm ligand placement .

Q. Key Metrics :

  • Ligand occupancy >90%.
  • RMSD for bond lengths <0.02 Å .

Advanced: How should researchers address contradictions in biological data (e.g., variable IC50 values across studies)?

Answer:

Assay Standardization :

  • Use identical cell passage numbers and serum-free conditions during screening.
  • Normalize data to positive controls (e.g., doxorubicin) .

Orthogonal Validation :

  • Confirm apoptosis via caspase-3 ELISA if flow cytometry data is inconsistent.
  • Repeat dose-response curves with n ≥ 3 technical replicates .

Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests (p <0.05 threshold) .

Example : If IC50 varies ±0.5 µM, check cell viability assay protocols (MTT vs. CellTiter-Glo) for reagent interference .

Advanced: What in silico tools predict this compound’s ADMET properties?

Answer:

  • SwissADME : Predict logP (~3.2), topological PSA (~85 Ų), and blood-brain barrier permeability (CNS MPO score >4) .
  • ProTox-II : Estimate hepatotoxicity (Probability: 65%) and LD50 (300 mg/kg, rodent) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess membrane permeability via lipid bilayer partitioning .

Validation : Cross-check predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.